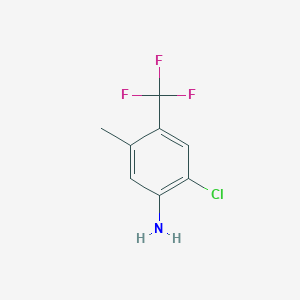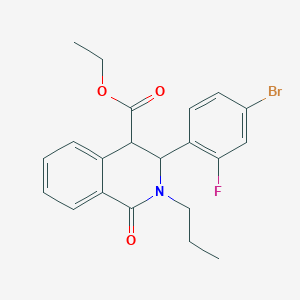
Ethyl 3-(4-bromo-2-fluorophenyl)-1-oxo-2-propyl-3,4-dihydroisoquinoline-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(4-bromo-2-fluorophenyl)-1-oxo-2-propyl-3,4-dihydroisoquinoline-4-carboxylate is a complex organic compound that belongs to the class of dihydroisoquinolines This compound is characterized by the presence of a bromo and fluorine substituent on the phenyl ring, which imparts unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-bromo-2-fluorophenyl)-1-oxo-2-propyl-3,4-dihydroisoquinoline-4-carboxylate typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification methods such as chromatography and crystallization are also common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(4-bromo-2-fluorophenyl)-1-oxo-2-propyl-3,4-dihydroisoquinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce the carbonyl group to an alcohol.
Substitution: The bromo and fluorine substituents can be replaced with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Ethyl 3-(4-bromo-2-fluorophenyl)-1-oxo-2-propyl-3,4-dihydroisoquinoline-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(4-bromo-2-fluorophenyl)-1-oxo-2-propyl-3,4-dihydroisoquinoline-4-carboxylate involves its interaction with specific molecular targets. The presence of the bromo and fluorine substituents can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-(4-bromo-3-fluorophenyl)acetate: Similar in structure but differs in the position of the substituents.
Ethyl (4-bromo-2-fluorobenzoyl)acetate: Another related compound with a different core structure.
Uniqueness
Ethyl 3-(4-bromo-2-fluorophenyl)-1-oxo-2-propyl-3,4-dihydroisoquinoline-4-carboxylate is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C21H21BrFNO3 |
|---|---|
Peso molecular |
434.3 g/mol |
Nombre IUPAC |
ethyl 3-(4-bromo-2-fluorophenyl)-1-oxo-2-propyl-3,4-dihydroisoquinoline-4-carboxylate |
InChI |
InChI=1S/C21H21BrFNO3/c1-3-11-24-19(16-10-9-13(22)12-17(16)23)18(21(26)27-4-2)14-7-5-6-8-15(14)20(24)25/h5-10,12,18-19H,3-4,11H2,1-2H3 |
Clave InChI |
JYWPIVHJWDJGEO-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C(C(C2=CC=CC=C2C1=O)C(=O)OCC)C3=C(C=C(C=C3)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



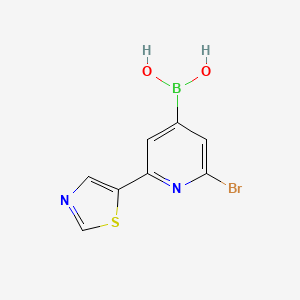
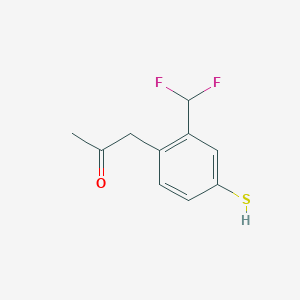
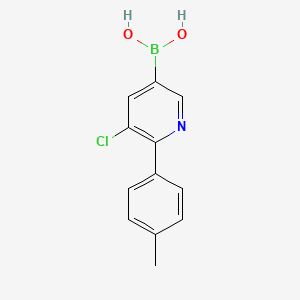
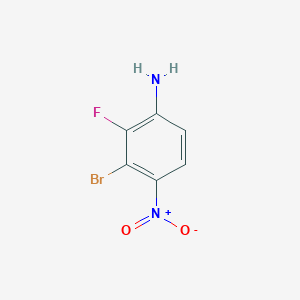







![3-(3-phenylprop-2-enyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B14071073.png)
